molecular formula C8H14O2S B3004521 (Ethenesulfonyl)cyclohexane CAS No. 21961-10-4

(Ethenesulfonyl)cyclohexane

Cat. No.: B3004521
CAS No.: 21961-10-4
M. Wt: 174.26
InChI Key: JHGHTBSOZYDUJC-UHFFFAOYSA-N
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Description

(Ethenesulfonyl)cyclohexane is an organic compound with the molecular formula C8H14O2S and a molar mass of 174.26 g/mol . It is characterized by the presence of an ethenesulfonyl group attached to a cyclohexane ring. This compound is used in various scientific research applications and synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethenesulfonyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane with ethenesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction typically proceeds as follows:

Cyclohexane+Ethenesulfonyl chlorideThis compound+HCl\text{Cyclohexane} + \text{Ethenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexane+Ethenesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(Ethenesulfonyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

(Ethenesulfonyl)cyclohexane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (ethenesulfonyl)cyclohexane involves its interaction with specific molecular targets and pathways. The ethenesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (Ethenesulfonyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

    (Ethenesulfonyl)propane: Contains a propane backbone instead of cyclohexane.

    (Ethenesulfonyl)butane: Features a butane chain instead of cyclohexane.

Uniqueness

(Ethenesulfonyl)cyclohexane is unique due to its cyclohexane ring, which imparts specific chemical and physical properties. The ring structure influences the compound’s reactivity and stability, making it distinct from its analogs with different backbones .

Properties

IUPAC Name

ethenylsulfonylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGHTBSOZYDUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21961-10-4
Record name (ethenesulfonyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-cyclohexylsulfonylethanol (22 g) and triethylamine (30 ml) in methylene chloride (200 ml) was treated dropwise with a solution of methanesulfonyl chloride (15 ml) in methylene chloride (100 ml) at 10° C. After stirring for 2 h at room temperature the mixture was washed with water, dried over magnesium sulfate and concentrated in vacuo leaving the product, cyclohexyl vinyl sulfone, as an oil (19 g).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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